![molecular formula C10H10BrN3O B1330970 2-[(6-Bromoquinazolin-4-yl)amino]ethanol CAS No. 99057-99-5](/img/structure/B1330970.png)
2-[(6-Bromoquinazolin-4-yl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Bromoquinazolin-4-yl)amino]ethanol is a chemical compound with the molecular formula C10H10BrN3O. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6-position and an aminoethanol group at the 4-position of the quinazoline ring makes this compound unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol typically involves the following steps:
Bromination of Quinazoline: Quinazoline is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amination: The brominated quinazoline is then reacted with ethanolamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2-[(6-Bromoquinazolin-4-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The aminoethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in ethanol.
Major Products Formed
Oxidation: 2-[(6-Bromoquinazolin-4-yl)amino]acetaldehyde or 2-[(6-Bromoquinazolin-4-yl)amino]acetic acid.
Reduction: 2-[(6-Bromoquinazolin-4-yl)amino]ethylamine.
Substitution: 2-[(6-Mercaptoquinazolin-4-yl)amino]ethanol.
科学研究应用
2-[(6-Bromoquinazolin-4-yl)amino]ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and aminoethanol group can form hydrogen bonds and other interactions with the active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[(6-Chloroquinazolin-4-yl)amino]ethanol: Similar structure but with a chlorine atom instead of bromine.
2-[(6-Fluoroquinazolin-4-yl)amino]ethanol: Similar structure but with a fluorine atom instead of bromine.
2-[(6-Iodoquinazolin-4-yl)amino]ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-[(6-Bromoquinazolin-4-yl)amino]ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties.
属性
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYXDOBAKHYWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349445 |
Source


|
| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99057-99-5 |
Source


|
| Record name | 2-[(6-bromoquinazolin-4-yl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)
![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)
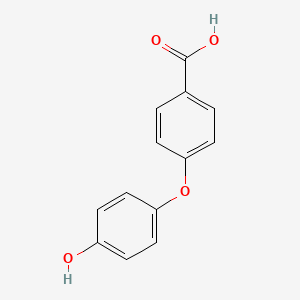
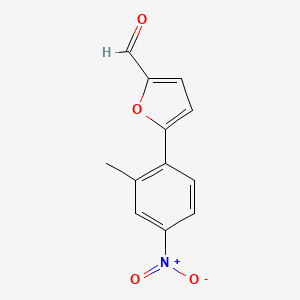
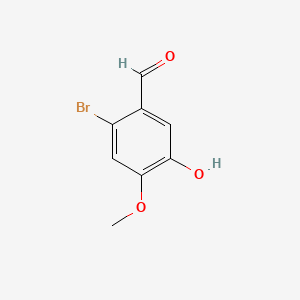
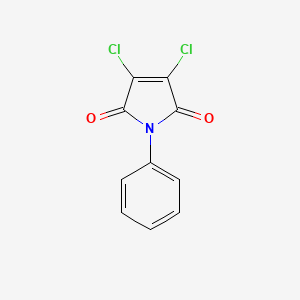
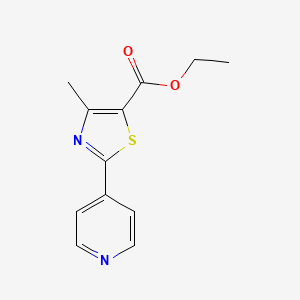
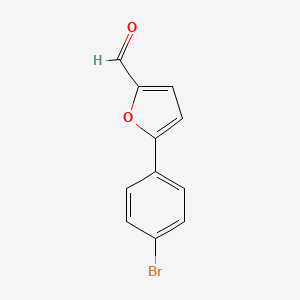


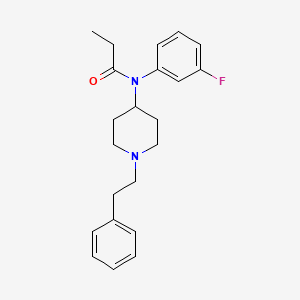
![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)
